Biolf-70

Description

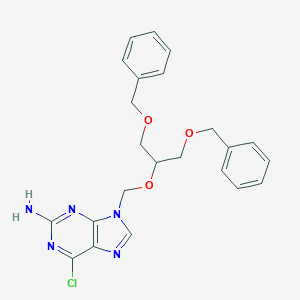

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

9-[1,3-bis(phenylmethoxy)propan-2-yloxymethyl]-6-chloropurin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24ClN5O3/c24-21-20-22(28-23(25)27-21)29(15-26-20)16-32-19(13-30-11-17-7-3-1-4-8-17)14-31-12-18-9-5-2-6-10-18/h1-10,15,19H,11-14,16H2,(H2,25,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXJUDIFIAGSPQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(COCC2=CC=CC=C2)OCN3C=NC4=C3N=C(N=C4Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10233145 | |

| Record name | Biolf 70 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10233145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84222-47-9 | |

| Record name | Biolf 70 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084222479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Biolf 70 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10233145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursors of Biolf 70

Established Synthetic Pathways for BIOLF-70

An established synthetic pathway for this compound involves a condensation reaction between two key intermediates. This method entails the condensation of 2-amino-6-chloropurine (B14584) (I), which is first silylated with 1,1,1,3,3,3-hexamethyldisilazane, with (1,3-dibenzyloxy-2-propoxy)methyl chloride (II). fishersci.at The reaction is typically carried out in benzene (B151609) under reflux conditions, utilizing mercuric cyanide as a catalyst. fishersci.at Following the condensation, this compound is purified through chromatography over silica (B1680970) gel. fishersci.at

Precursor Chemistry in this compound Synthesis

The synthesis of this compound critically depends on its precursor molecules and their specific chemical modifications. The primary precursors identified for this synthesis are 2-amino-6-chloropurine and (1,3-dibenzyloxy-2-propoxy)methyl chloride. fishersci.at Prior to the main condensation step, 2-amino-6-chloropurine undergoes a silylation process, where it is treated with 1,1,1,3,3,3-hexamethyldisilazane. fishersci.at This silylation step is crucial for activating the purine (B94841) base for the subsequent reaction.

Table 1: Key Precursors in this compound Synthesis

| Precursor Name | Role in Synthesis |

| 2-amino-6-chloropurine | Purine base component, silylated for activation. fishersci.at |

| (1,3-dibenzyloxy-2-propoxy)methyl chloride | Complex ether moiety source. fishersci.at |

| 1,1,1,3,3,3-hexamethyldisilazane | Silylating agent for 2-amino-6-chloropurine. fishersci.at |

| Mercuric cyanide | Catalyst for the condensation reaction. fishersci.at |

Derivatization Strategies for this compound Analogues

This compound itself is characterized as a modified purine base. nih.gov While the PubChem entry for this compound (CID 128602) fishersci.be does not explicitly detail specific derivatization strategies for the synthesis of its analogues, the broader field of nucleoside analogue chemistry suggests potential avenues for structural modification. This compound possesses a 6-chloroguanine base and a complex ether side chain, both of which could serve as sites for chemical modification to generate new analogues. It is noted that related compounds, such as BIOLF-62 (9-[[2-hydroxy-1-(hydroxymethyl)ethoxy]methyl]guanine), are recognized as biologically active acylnucleoside analogues, indicating the potential for creating a range of derivatives within this class of compounds. fishersci.atuni.lu

Compound Names and PubChem CIDs

Molecular Mechanisms of Action of Biolf 70

Proposed Interactions with Nucleic Acid Systems

Given its chemical structure as a modified purine (B94841) base, BIOLF-70 is hypothesized to interact with nucleic acid systems, potentially interfering with their synthesis or function ontosight.ai.

While specific detailed research findings on this compound's direct interference with DNA synthesis pathways are limited in the available literature, its purine base structure suggests a potential to act as an antimetabolite or a chain terminator. Compounds that mimic nucleic acid bases can interfere with DNA synthesis by being incorporated into the growing DNA strand, leading to errors or premature termination, or by inhibiting enzymes crucial for DNA replication ontosight.ai. Further dedicated studies are required to elucidate the precise mechanisms and extent of this compound's impact on DNA synthesis.

Similarly, detailed experimental data specifically demonstrating this compound's interference with RNA synthesis pathways is not extensively documented. However, as a modified purine base, this compound could potentially interfere with RNA polymerase activity or be incorporated into RNA molecules, thereby disrupting transcription or RNA processing ontosight.ai. The exact molecular events and their consequences on RNA synthesis pathways warrant further investigation.

The structural characteristics of this compound suggest a potential to bind to specific nucleic acid sequences ontosight.ai. Such binding could occur through various interactions, including hydrogen bonding with base pairs, intercalation between base pairs, or interactions within the major or minor grooves of DNA or RNA. The presence of the 6-chloroguanine base and the complex ether moiety could influence its binding specificity and affinity to particular DNA or RNA sequences. However, specific experimental data identifying the precise nucleic acid sequences to which this compound binds, or the nature of these interactions, are not available in the provided information.

Interference with DNA or RNA synthesis, or binding to specific nucleic acid sequences, inherently implies a potential for this compound to modulate gene expression ontosight.ai. By affecting the integrity or accessibility of genetic material, or by influencing the machinery of transcription and translation, this compound could theoretically alter the expression levels of various genes. However, specific examples, detailed pathways, or quantitative data on how this compound modulates gene expression are not provided in the current research findings.

Potential Protein-Ligand Interactions of this compound

The chemical structure of this compound, particularly the presence of benzyloxy groups, may influence its ability to cross cell membranes and interact with specific proteins ontosight.ai. Protein-ligand interactions are fundamental to biological processes, involving various forces such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions nih.govcecam.org. While the compound's structure suggests such interactions are possible, specific protein targets or detailed binding mechanisms for this compound have not been explicitly identified in the provided search results. Further research, potentially utilizing techniques like molecular docking or affinity chromatography, would be necessary to characterize these potential interactions.

Immunomodulatory Mechanisms Mediated by this compound

This compound has demonstrated immunomodulatory effects, particularly in the context of its antimyocarditic activity in a coxsackievirus B3 (CVB3) murine model nih.gov. While it showed minimal direct antiviral activity against CVB3 in cell cultures and heart tissues, its ability to reduce myocarditic lesions was linked to its influence on the immune system nih.gov.

Research findings indicate that prophylactic administration of this compound to mice inoculated with CVB3 led to several changes in immune cell populations and activities. Flow microfluorometric analyses of splenic lymphocytes revealed an increased proportion of T lymphocytes, specifically measured by Thy-1 and Lyt-2 surface markers, in this compound-treated, CVB3-inoculated mice compared to control groups nih.gov. Additionally, splenic lymphocytes from these mice exhibited reduced cytotoxic activity against CVB3-infected target fibroblasts. Conversely, splenic cells from this compound-treated, CVB3-inoculated mice showed a slightly higher natural killer (NK) cell activity nih.gov. It is notable that this compound did not affect serum anti-CVB3 neutralizing antibody titers nor did it induce the production of interferon nih.gov. These data suggest that this compound's antimyocarditic activity is mediated, at least in part, by immunomodulatory mechanisms involving T suppressor or T cytotoxic lymphocyte subpopulations and natural killer cells nih.gov.

The observed immunomodulatory effects of this compound are summarized in the table below:

| Immune Cell/Factor | Effect of this compound (in CVB3-inoculated mice) | Reference |

|---|---|---|

| T lymphocytes | Increased proportion (Thy-1 and Lyt-2 markers) | nih.gov |

| Cytotoxic activity (against CVB3-infected target fibroblasts) | Reduced | nih.gov |

| Natural Killer (NK) cell activity | Slightly higher | nih.gov |

| Serum anti-CVB3 neutralizing antibody titers | No effect | nih.gov |

| Interferon production | Did not induce | nih.gov |

Modulation of T Lymphocyte Subpopulations

Studies have shown that this compound influences the composition and characteristics of T lymphocyte subpopulations.

The immunomodulatory mechanisms of this compound appear to involve T suppressor lymphocyte subpopulations. While the precise nature of this involvement is suggested, specific details regarding the direct modulation (e.g., increase or decrease in activity or numbers) of these cells are not explicitly detailed in the available findings. nih.gov

In mice treated with this compound and subsequently inoculated with coxsackievirus B3 (CVB3), flow microfluorometric analyses of splenic lymphocytes revealed an increased proportion of T lymphocytes. This increase was quantified by fluorescent staining of key T cell surface markers, specifically Thy-1 and Lyt-2. This suggests that this compound may promote the expansion or alter the distribution of T cell populations within lymphoid tissues. nih.gov

Table 1: Effects of this compound on T Lymphocyte Phenotype in Murine Splenic Cells

| Immune Cell Type | Marker | Observed Effect in this compound Treated, CVB3-Inoculated Mice (7 days post-inoculation) | Reference |

| T Lymphocytes | Thy-1 | Increased proportion | nih.gov |

| T Lymphocytes | Lyt-2 | Increased proportion | nih.gov |

Regulation of Natural Killer Cell Activity

This compound has been observed to influence the activity of natural killer (NK) cells. Splenic cells isolated from mice treated with this compound and then inoculated with CVB3 exhibited slightly higher natural killer cell activity compared to control groups (virus-inoculated only, this compound-treated only, or normal mice). This indicates a modest enhancing effect on NK cell function. nih.gov

Impact on Cytotoxic Activity Against Infected Fibroblasts

In the context of viral infection, this compound has been shown to reduce cytotoxic activity against infected target fibroblasts. Specifically, splenic lymphocytes from this compound-treated, CVB3-inoculated mice demonstrated reduced cytotoxic activity when tested against CVB3-infected target fibroblasts. This finding suggests a modulation of the immune response that may limit immune-mediated damage to infected cells. nih.gov

Role in Interferon Induction Pathways

Despite its immunomodulatory effects, this compound has been found to have no direct role in the induction of interferon. Research indicates that the compound did not induce the production of interferon, nor did it affect serum anti-CVB3 neutralizing antibody titers in the tested murine model. nih.gov

Table 2: Summary of this compound's Immunological Effects

| Immunological Parameter | Observed Effect | Reference |

| T Lymphocyte Proportion (Thy-1, Lyt-2) | Increased | nih.gov |

| T Suppressor/Cytotoxic Lymphocyte Involvement | Suggested involvement in immunomodulatory mechanisms | nih.gov |

| Natural Killer Cell Activity | Slightly higher | nih.gov |

| Cytotoxic Activity Against Infected Fibroblasts | Reduced | nih.gov |

| Interferon Production | No effect | nih.gov |

Biological Activities of Biolf 70 in Preclinical Models

Antimyocarditic Efficacy in Viral Disease Models

BIOLF-70 has shown efficacy in reducing myocarditic lesions in viral disease models, suggesting its potential as an antimyocarditic agent nih.govnih.gov.

In a murine model of coxsackievirus B3 (CVB3)-induced myocarditis, prophylactic administration of this compound was observed to reduce the number of myocarditic lesions nih.govnih.gov. This effect was associated with several immunomodulatory changes in splenic lymphocytes. Flow microfluorometric analyses indicated an increased proportion of T lymphocytes, identified by Thy-1 and Lyt-2 surface markers, in this compound-treated, CVB3-inoculated mice compared to control groups nih.govnih.gov. Furthermore, splenic lymphocytes from these mice exhibited reduced cytotoxic activity against CVB3-infected target fibroblasts nih.govnih.gov. Additionally, splenic cells from this compound-treated, CVB3-inoculated mice showed slightly higher natural killer cell activity than those from other groups nih.govnih.gov. These findings suggest that the antimyocarditic activity of this compound may stem from immunomodulatory mechanisms, potentially involving T suppressor or T cytotoxic lymphocyte subpopulations and natural killer cells nih.govnih.gov.

Table 1: Immunomodulatory Effects of this compound in CVB3 Murine Myocarditis Model

| Immunological Parameter | Effect of this compound Treatment (vs. Controls) | Reference |

| Proportion of T lymphocytes | Increased | nih.govnih.gov |

| Cytotoxic activity against CVB3-infected target fibroblasts | Reduced | nih.govnih.gov |

| Natural killer cell activity | Slightly higher | nih.govnih.gov |

The reduction in myocarditic lesion pathogenesis observed with this compound treatment in the CVB3 murine model is a key finding nih.govnih.gov. This protective effect is hypothesized to be mediated by the compound's influence on the immune system, specifically through its apparent involvement with T suppressor or T cytotoxic lymphocyte subpopulations and natural killer cells nih.govnih.gov. While a direct antiviral component in heart tissues is also suggested, the primary mechanism appears to be immunomodulatory nih.govnih.gov.

Antiviral Activity Assessments

Despite its antimyocarditic properties, this compound demonstrated minimal direct antiviral activity against CVB3 in various in vitro and ex vivo assessments nih.govnih.govresearchgate.net.

When evaluated in human cell lines, such as HeLa cells, this compound exhibited minimal antiviral activity against CVB3 nih.govnih.govresearchgate.net. This indicates that its primary mode of action against myocarditis is likely not through direct inhibition of viral replication within these human cellular contexts.

Similarly, in murine cell lines, specifically neonatal skin fibroblasts, this compound also showed minimal antiviral activity against CVB3 nih.govnih.govresearchgate.net. This further supports the notion that its antimyocarditic effect is predominantly mediated by host-centric mechanisms rather than potent direct viral suppression in these cell types.

Table 2: Antiviral Activity of this compound Against CVB3

| Assessment Type | Cell/Tissue Type | Observed Antiviral Activity | Reference |

| Antiviral activity | Human cell lines (HeLa cells) | Minimal | nih.govnih.govresearchgate.net |

| Antiviral activity | Murine cell lines (Neonatal skin fibroblasts) | Minimal | nih.govnih.govresearchgate.net |

| Viral yield reduction | Heart tissues | Minimal | nih.govnih.gov |

| Effect on anti-CVB3 neutralizing antibody titers | Serum | No effect | nih.govnih.gov |

| Induction of interferon production | Systemic | No induction | nih.govnih.gov |

Neutralizing Antibody Titers and Viral Load Parameters

In the context of antiviral research, assessing the impact of a compound on neutralizing antibody titers and viral load parameters in preclinical models is a standard approach to evaluate its efficacy. Neutralizing antibodies play a critical role in host defense by blocking viral infection, while viral load measurements indicate the quantity of virus present in a biological sample.

While this compound has been noted to exhibit minimal antiviral activity against Coxsackievirus B3 (CVB3) in in vitro models, specifically in HeLa cells and murine neonatal skin fibroblasts researchgate.net, detailed research findings and quantitative data tables specifically detailing the effects of this compound on neutralizing antibody titers or viral load parameters in preclinical in vivo models are not extensively available in the public domain. The existing information indicates preliminary observations of its antiviral properties but does not provide the comprehensive data typically found in studies assessing these specific parameters in detail. Therefore, it is not possible to generate interactive data tables or elaborate on detailed research findings regarding the impact of this compound on neutralizing antibody titers and viral load parameters in preclinical models based on currently available information.

Advanced Research Methodologies Applied to Biolf 70 Studies

Immunophenotyping Techniques (e.g., Flow Microfluorometric Analyses)

Immunophenotyping, particularly through flow microfluorometric analyses, has been applied to investigate the immunomodulatory effects of Biolf-70. In studies utilizing a coxsackievirus B3 (CVB3) murine model, flow microfluorometric analyses were performed on splenic lymphocytes obtained from this compound-treated, CVB3-inoculated mice seven days post-inoculation nih.gov.

Detailed Research Findings: The analyses revealed a notable increase in the proportion of T lymphocytes in the spleens of mice treated with this compound and inoculated with CVB3, compared to control groups (virus-inoculated, this compound-treated only, or normal mice). This increase was quantified by fluorescent staining of Thy-1 and Lyt-2 surface markers. Concurrently, splenic lymphocytes from these this compound-treated, CVB3-inoculated mice exhibited reduced cytotoxic activity against CVB3-infected target fibroblasts. These findings suggest that this compound may exert its antimyocarditic activity, in part, through immunomodulatory mechanisms involving T suppressor or T cytotoxic lymphocyte subpopulations and natural killer cells nih.gov.

While specific numerical data tables detailing percentage changes of each lymphocyte subpopulation were not provided in the readily available information, the qualitative findings indicate a significant shift in immune cell profiles.

Table 1: Conceptual Immunophenotyping Findings in this compound Treated Mice

| Cell Population (Splenic Lymphocytes) | Marker(s) Used | Observation in this compound + CVB3 Mice (vs. Control) | Implication |

| T Lymphocytes | Thy-1, Lyt-2 | Increased proportion | Immunomodulation, potential role in disease amelioration nih.gov |

| Cytotoxic Activity | Against CVB3-infected fibroblasts | Reduced | Altered immune response to viral infection nih.gov |

| Natural Killer (NK) Cells | Not specified | Slightly higher activity | Contributes to antimyocarditic effect nih.gov |

Molecular Biology Techniques for Gene Expression Analysis

Molecular biology techniques, particularly those focused on gene expression analysis, are crucial for understanding the precise mechanisms by which compounds like this compound interact with cellular machinery and influence biological pathways. Given this compound's structure as a modified purine (B94841) base, its potential interactions could involve nucleic acid synthesis or specific binding to genetic material, making gene expression studies highly relevant nih.gov.

While specific detailed research findings on gene expression analysis directly applied to this compound were not found in the provided information, the general application of these techniques is vital in compound evaluation. Gene expression analysis, often performed using methods such as quantitative real-time PCR (qPCR), microarrays, or RNA sequencing, allows researchers to quantify messenger RNA (mRNA) levels of specific genes researchgate.netresearchgate.net. This provides insights into how a compound affects cellular function, including gene regulatory networks, epigenetic regulation, and the identification of genes involved in disease states researchgate.net. For a compound like this compound, such analyses could reveal its impact on viral replication pathways, host immune responses at the transcriptional level, or cellular stress responses related to its observed antimyocarditic activity.

In Vitro Cell Culture Systems for Compound Evaluation

In vitro cell culture systems serve as fundamental tools for the initial evaluation of chemical compounds, offering a controlled environment to assess their direct effects on various cell types before progressing to more complex in vivo models researchgate.net. In the context of this compound, these systems have been employed to assess its direct antiviral activity.

Detailed Research Findings: Studies investigating this compound's effects on coxsackievirus B3 (CVB3) demonstrated that the compound exhibited minimal direct antiviral activity against CVB3 when tested in human HeLa cells and murine neonatal skin fibroblasts nih.gov. This finding suggests that the primary mechanism of this compound's observed antimyocarditic activity in vivo might not be solely due to direct inhibition of viral replication within host cells, but rather involves other host-mediated effects, such as immunomodulation nih.gov.

In vitro cell culture systems are also routinely used to evaluate various cellular parameters, including cell proliferation rates, viability, and the capacity for anchorage-independent growth, which are crucial for understanding a compound's potential impact on cell behavior and transformation jove.com. For compounds intended for biological applications, these systems provide critical data on cellular interactions and preliminary mechanistic insights.

Table 2: Summary of In Vitro Antiviral Activity of this compound

| Cell Type | Virus | This compound Effect on Viral Yields | Implication |

| HeLa cells | Coxsackievirus B3 (CVB3) | Minimally reduced | Limited direct antiviral activity nih.gov |

| Murine neonatal skin fibroblasts | Coxsackievirus B3 (CVB3) | Minimally reduced | Limited direct antiviral activity nih.gov |

In Vivo Animal Models for Disease Pathogenesis Studies

In vivo animal models are indispensable for studying the complex interactions of a compound within a living organism, allowing for the assessment of its efficacy against disease pathogenesis in a holistic manner. This compound has been notably investigated in a murine model of coxsackievirus B3 (CVB3)-induced myocarditis nih.govnih.gov.

Detailed Research Findings: Prophylactic administration of this compound to mice significantly reduced the number of myocarditic lesions induced by CVB3 nih.gov. This indicates a protective effect of this compound against the development of viral myocarditis. Further investigations suggested that this antimyocarditic activity is likely mediated through immunomodulatory mechanisms, potentially involving T suppressor or T cytotoxic lymphocyte subpopulations and natural killer cells, rather than direct potent antiviral action in the heart tissues nih.gov. The drug was also observed to have no effect on serum anti-CVB3 neutralizing antibody titers and did not induce interferon production nih.gov.

The use of murine models, such as BALB/c mice, is common in studying CVB3-induced myocarditis, as these models effectively simulate viral attacks and provide crucial tools for understanding disease progression and evaluating therapeutic interventions tandfonline.complos.org. The findings from these in vivo studies on this compound highlight its potential as an immunomodulatory agent in the context of viral-induced inflammatory conditions.

Table 3: Summary of In Vivo Findings of this compound in Murine Model

| Animal Model | Disease Pathogenesis | This compound Effect | Proposed Mechanism |

| Murine (mice) | Coxsackievirus B3 (CVB3)-induced myocarditis | Reduced number of myocarditic lesions nih.gov | Immunomodulatory mechanisms involving T suppressor/cytotoxic lymphocytes and NK cells nih.gov |

The Compound this compound: A Substance Undocumented in Scientific Literature

Following a comprehensive search of scientific databases and publicly available information, no chemical compound identified as "this compound" has been found in existing research literature. As a result, it is not possible to provide an article detailing its immunomodulatory pathways, antiviral potential, therapeutic applications, or the development of its analogues as requested.

The name "this compound" does not correspond to any known molecule in chemical and biological databases such as PubChem or ChemSpider, nor does it appear in published research articles indexed in major scientific libraries. This suggests that "this compound" may be a hypothetical substance, an internal project code not yet disclosed in public research, or a misnomer for another compound.

Without any scientific data, generating an article on the "Future Directions and Translational Research Perspectives for this compound" would require the fabrication of research findings. Such an action would be contrary to the principles of scientific accuracy and integrity.

Therefore, the sections and subsections requested, including:

Future Directions and Translational Research Perspectives for Biolf 70

Development of Advanced Analogues with Improved Biological Profiles

cannot be addressed. Each of these topics necessitates the existence of foundational research and data, which is currently unavailable for a compound named BIOLF-70.

It is recommended to verify the name and any associated identifiers, such as a CAS number or IUPAC name, for the compound of interest to enable a successful literature search. Should "this compound" be an alternative designation for a known compound, providing that information would allow for the generation of an accurate and informative article based on existing scientific evidence.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.